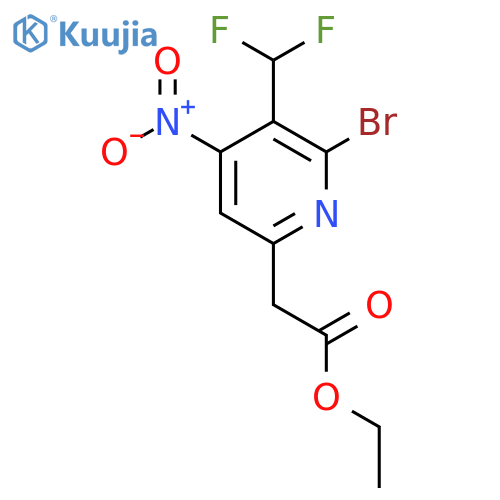Cas no 1805359-96-9 (Ethyl 2-bromo-3-(difluoromethyl)-4-nitropyridine-6-acetate)

1805359-96-9 structure
商品名:Ethyl 2-bromo-3-(difluoromethyl)-4-nitropyridine-6-acetate
CAS番号:1805359-96-9
MF:C10H9BrF2N2O4
メガワット:339.090268850327
CID:4863140
Ethyl 2-bromo-3-(difluoromethyl)-4-nitropyridine-6-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-bromo-3-(difluoromethyl)-4-nitropyridine-6-acetate
-
- インチ: 1S/C10H9BrF2N2O4/c1-2-19-7(16)4-5-3-6(15(17)18)8(10(12)13)9(11)14-5/h3,10H,2,4H2,1H3
- InChIKey: KUKICAZKGDVKKR-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C(F)F)C(=CC(CC(=O)OCC)=N1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 340
- トポロジー分子極性表面積: 85
- 疎水性パラメータ計算基準値(XlogP): 2.5
Ethyl 2-bromo-3-(difluoromethyl)-4-nitropyridine-6-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029057686-1g |
Ethyl 2-bromo-3-(difluoromethyl)-4-nitropyridine-6-acetate |
1805359-96-9 | 97% | 1g |
$1,445.30 | 2022-04-01 |
Ethyl 2-bromo-3-(difluoromethyl)-4-nitropyridine-6-acetate 関連文献
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
1805359-96-9 (Ethyl 2-bromo-3-(difluoromethyl)-4-nitropyridine-6-acetate) 関連製品
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
